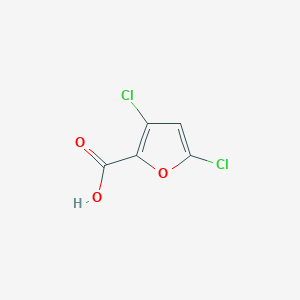![molecular formula C8H8N2S B15359305 1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)
1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol is a heterocyclic aromatic organic compound characterized by a fused pyrrole and pyridine ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrrolo[2,3-b]pyridine as the starting material.
Functionalization: The pyridine ring is functionalized through a series of reactions, including halogenation, followed by nucleophilic substitution to introduce the thiol group.
Industrial Production Methods:
Batch Process: Industrial production often employs a batch process where the reactions are carried out in large reactors under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or halides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Amine Derivatives: Produced by reduction of the nitro group or other oxidized forms.
Applications De Recherche Scientifique
Chemistry: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in biochemical studies to investigate protein interactions and enzyme activities.
Medicine: The compound has shown potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol is structurally similar to other heterocyclic compounds such as 1H-pyrrolo[2,3-b]pyridine, 1-methyl-1H-pyrrolo[2,3-b]pyridine, and various thiol-containing derivatives. These compounds share the fused pyrrole and pyridine ring system but differ in the presence and position of substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the thiol group, in particular, provides distinct reactivity compared to similar compounds without this functional group.
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine
1-methyl-1H-pyrrolo[2,3-b]pyridine
1H-pyrrolo[2,3-b]pyridine-4-carboxylate
1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Propriétés
Formule moléculaire |
C8H8N2S |
|---|---|
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
1-methyl-7H-pyrrolo[2,3-b]pyridine-4-thione |
InChI |
InChI=1S/C8H8N2S/c1-10-5-3-6-7(11)2-4-9-8(6)10/h2-5H,1H3,(H,9,11) |
Clé InChI |
LCEKUTIKCBBCEX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1NC=CC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)




![5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)


![5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B15359329.png)
![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)
